(6S)-Hydroxy (R,S)-Palonosetron is a chemical compound that serves as a potent antagonist of the 5-hydroxytryptamine type 3 receptor, commonly known as the serotonin receptor. This compound is particularly significant in the context of preventing nausea and vomiting associated with chemotherapy and surgical procedures. Palonosetron, the parent compound, has been developed and marketed for its efficacy in clinical settings.
(6S)-Hydroxy (R,S)-Palonosetron is derived from palonosetron through specific hydroxylation processes. The synthesis and analysis of this compound are crucial for understanding its pharmacological properties and potential therapeutic applications.
This compound falls under the category of pharmaceutical agents, specifically as a serotonin receptor antagonist. It is classified as a derivative of palonosetron, which itself is a second-generation 5-hydroxytryptamine type 3 receptor antagonist.
The synthesis of (6S)-Hydroxy (R,S)-Palonosetron involves several key steps, primarily focusing on the selective hydroxylation of palonosetron. Various synthetic routes have been explored to enhance yield and purity:
(6S)-Hydroxy (R,S)-Palonosetron has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is , indicating the presence of nitrogen atoms essential for its receptor-binding activity.
The primary chemical reactions involving (6S)-Hydroxy (R,S)-Palonosetron include:
(6S)-Hydroxy (R,S)-Palonosetron acts by selectively binding to the 5-hydroxytryptamine type 3 receptors in the gastrointestinal tract and central nervous system. This action inhibits serotonin-induced emesis pathways, thereby effectively preventing nausea and vomiting.
(6S)-Hydroxy (R,S)-Palonosetron has significant applications in:
(6S)-Hydroxy (R,S)-Palonosetron is systematically named as (3aR,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one according to IUPAC conventions. This nomenclature precisely defines its stereochemistry at three chiral centers: the 3aR configuration at the fused ring junction, 6S at the hydroxylated carbon, and 3S within the quinuclidine moiety [1] [2]. The "(R,S)" designation in the common name reflects the presence of diastereomers resulting from the 3aR and 3S fixed configurations combined with variable stereochemistry at other centers. The compound is registered under CAS number 848074-08-8 (free base) and 848074-08-8 (hydrochloride salt), distinguishing it from its stereoisomer (6R)-Hydroxy (S,S)-Palonosetron (CAS: 176019-33-3) [5] [9]. The absolute configuration critically influences its biological activity as a metabolite of Palonosetron, with the 6S hydroxy group dictating its molecular interactions and metabolic fate [4] [8].
Table 1: Nomenclature and Identifiers
Compound Name | Systematic IUPAC Name | CAS Number |
---|---|---|
(6S)-Hydroxy (R,S)-Palonosetron | (3aR,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | 848074-08-8 (free base) |
(6R)-Hydroxy (S,S)-Palonosetron | (3aS,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | 176019-33-3 |
The molecular architecture features two fused bicyclic systems: a 1-azabicyclo[2.2.2]octane (quinuclidine) and a tetrahydrobenzo[de]isoquinolin-1-one core, connected via a methylene bridge. The quinuclidine system adopts a rigid chair conformation with the nitrogen atom positioned equatorially, facilitating optimal receptor binding [3] [8]. Key functional groups include:
The 6S-hydroxy modification introduces a hydrogen-bond donor/acceptor site absent in the parent drug Palonosetron, increasing polarity (LogP reduction of ~0.8 units) and influencing phase II metabolism pathways. X-ray crystallography reveals intramolecular hydrogen bonding between the C6-OH and the carbonyl oxygen, stabilizing a semi-folded conformation critical for metabolite recognition [1] [8].
Table 2: Key Functional Groups and Properties
Functional Group | Structural Role | Physicochemical Impact |
---|---|---|
Quinuclidine tertiary amine | Receptor binding anchor | Increased basicity (pKa ~9.5), cationic at pH 7.4 |
C6 Hydroxyl (S-config) | Metabolic handle | Enhanced hydrophilicity, H-bonding capacity |
Conjugated carbonyl | Core scaffold rigidity | Electron-withdrawing effect, H-bond acceptor |
Fused aromatic system | Planar hydrophobic domain | π-π stacking interactions, van der Waals contacts |
Structural validation employs complementary analytical techniques:
Table 3: Key NMR Assignments (DMSO-d6, 400 MHz)
Proton Position | δ (ppm) | Multiplicity | Coupling (Hz) |
---|---|---|---|
H-6 (chiral OH) | 4.85 | dd | J = 4.2, 8.1 |
H-3a (ring junction) | 3.25 | dd | J = 5.3, 12.4 |
Quinuclidine H-3 | 3.92 | m | - |
N-CH₂- | 3.48 | d | J = 12.8 |
Aromatic H-8 | 7.28 | d | J = 7.5 |
Aromatic H-10 | 7.19 | t | J = 7.3 |
The 6S-hydroxy metabolite exhibits distinct stereochemical properties versus Palonosetron and its (6R)-isomer:
Table 4: Stereochemical and Pharmacological Comparisons
Parameter | Palonosetron | (6S)-Hydroxy Metabolite | (6R)-Hydroxy Metabolite |
---|---|---|---|
5-HT₃ Ki (nM) | 0.95 ± 0.12 | 42 ± 5.7 | 350 ± 42 |
Plasma Protein Binding (%) | 62 | 45-48 | 38-42 |
Elimination t½ (h) | 40-50 | 14-17 | 7-9 |
Relative Receptor Residence Time | 1.0 | 0.32 | 0.08 |
Metabolic Fraction (%) | Parent drug | 5-8 | <2 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1